![molecular formula C18H15BrN2O4S B4185330 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4185330.png)
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide
描述
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase receptor for fibroblast growth factor (FGFR). It was developed by Bristol-Myers Squibb and has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, pulmonary fibrosis, and rheumatoid arthritis.
作用机制
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide is a selective inhibitor of FGFR, which is a transmembrane receptor tyrosine kinase that plays a key role in cell growth, differentiation, and survival. By inhibiting FGFR, 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide blocks the downstream signaling pathways that promote cell growth and proliferation, leading to inhibition of tumor growth and fibrosis.
Biochemical and Physiological Effects:
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide has been shown to have a range of biochemical and physiological effects. In cancer, it inhibits tumor growth and induces apoptosis (programmed cell death) in cancer cells. In pulmonary fibrosis, it reduces fibrosis and improves lung function by inhibiting the expression of fibrotic genes and reducing inflammation. In rheumatoid arthritis, it reduces inflammation and joint damage by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide is its selectivity for FGFR, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for brain tumors. However, one limitation is its relatively short half-life, which limits its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent and selective FGFR inhibitors based on the structure of 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide. Finally, further studies are needed to determine the optimal dosing and administration of 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide for different diseases.
科学研究应用
5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide has been extensively studied for its potential as a therapeutic agent for various diseases. In cancer, it has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly those with FGFR mutations. In pulmonary fibrosis, 5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide has been shown to reduce fibrosis and improve lung function in preclinical models. In rheumatoid arthritis, it has been shown to reduce inflammation and joint damage.
属性
IUPAC Name |
5-bromo-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4S/c1-12-4-2-3-5-15(12)21-26(23,24)14-8-6-13(7-9-14)20-18(22)16-10-11-17(19)25-16/h2-11,21H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAVHSTVFSECMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。